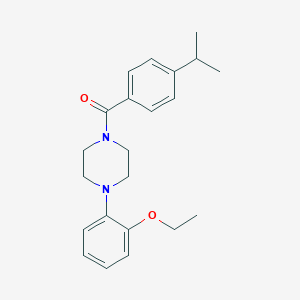
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine, also known as EPP, is a chemical compound that belongs to the family of piperazine derivatives. EPP has been widely studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
作用机制
The exact mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is not fully understood. However, studies have shown that 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine can modulate various signaling pathways involved in cell growth, proliferation, and survival. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell growth and survival. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have various biochemical and physiological effects. In animal models, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is its potential therapeutic applications in various fields of research. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have neuroprotective effects, inhibit the growth of cancer cells, and improve cognitive function. However, one of the limitations of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine. One area of research could be to further investigate the mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine and its effects on various signaling pathways. Another area of research could be to investigate the potential therapeutic applications of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine in other fields, such as infectious diseases. Additionally, research could be conducted to improve the solubility of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine in water to make it more suitable for administration in animal studies. Overall, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine involves the reaction of 1-(2-ethoxyphenyl)piperazine with 4-isopropylbenzoyl chloride in the presence of a base catalyst. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
科学研究应用
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been studied as a potential drug candidate for the treatment of drug-resistant bacterial infections.
属性
产品名称 |
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine |
|---|---|
分子式 |
C22H28N2O2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C22H28N2O2/c1-4-26-21-8-6-5-7-20(21)23-13-15-24(16-14-23)22(25)19-11-9-18(10-12-19)17(2)3/h5-12,17H,4,13-16H2,1-3H3 |
InChI 键 |
KZSGKMOFYHIQCY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C |
规范 SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258651.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)
![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)



![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)


![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)
